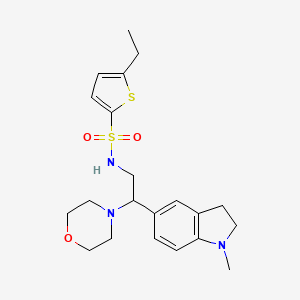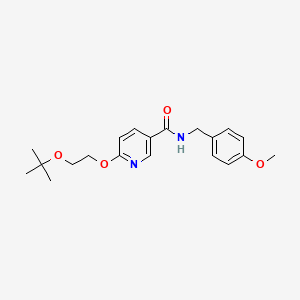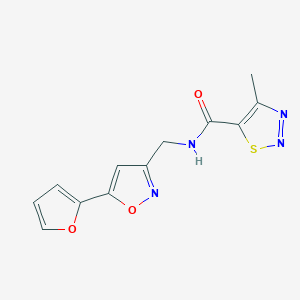
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as FIT-039, is a small molecule compound that has been extensively studied for its potential therapeutic applications. FIT-039 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.
Scientific Research Applications
Chemical Synthesis and Reactivity
- The synthesis and reactivity of related furan-2-carboxylic acid derivatives have been extensively studied. For instance, the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases have led to various derivatives, indicating the versatility of the thiadiazole ring in chemical transformations (Remizov et al., 2019).
- Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole highlighted its antimicrobial activity and provided insights into the molecular and electronic structures of such compounds, which are crucial for designing new pharmaceuticals (Cakmak et al., 2022).
- Synthesis of 3-(furan-2-yl)- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed their antibacterial and antifungal activities, demonstrating the potential of these heterocyclic frameworks in developing new antimicrobial agents (Patel et al., 2015).
Biological Activities
- The antimicrobial properties of thiazole-based heterocyclic amides, including those similar in structure to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, were identified, underlining their potential in pharmaceutical applications (Cakmak et al., 2022).
- Synthesized compounds with furan and thiadiazole motifs showed notable nematicidal and antimicrobial activity, suggesting these chemical structures could be explored for agricultural and pharmaceutical uses (Reddy et al., 2010).
Molecular Characterization and Electronic Properties
- The detailed molecular and electronic characterization of these compounds, including X-ray diffraction and density functional theory (DFT) modelling, provided valuable insights into their stability, reactivity, and potential interactions with biological targets (Cakmak et al., 2022).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-11(20-16-14-7)12(17)13-6-8-5-10(19-15-8)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGVQDLSSJLIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


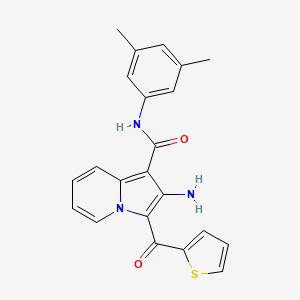
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
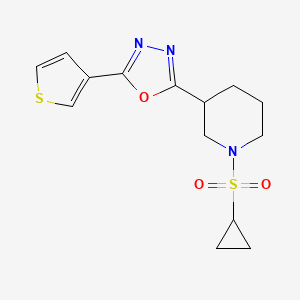

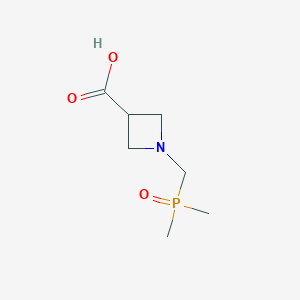
![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
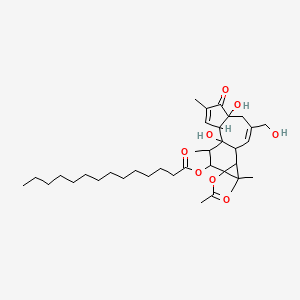
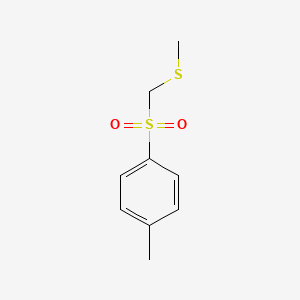
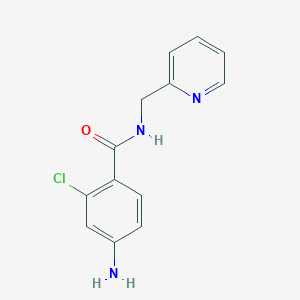
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
